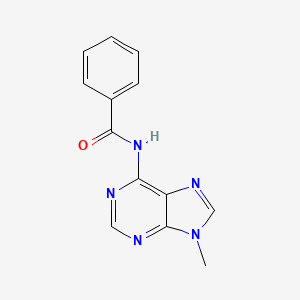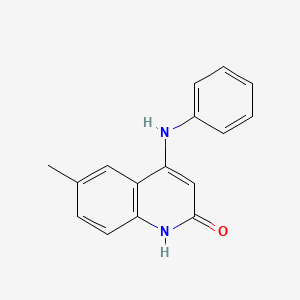
6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one is a compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is significant due to its structural framework, which serves as a building block in various medicinal and synthetic compounds. It exhibits a broad range of biological and pharmaceutical activities, making it a valuable subject of study in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one typically involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Industrial Production Methods: Industrial production methods for this compound are still under development due to the poor yield in chemical synthesis and the expensive isolation procedure from natural compounds. More research is required to provide effective and cost-efficient methods for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: AgNO3/K2S2O8 acts as an efficient oxidizing system, producing chroman-4-ones in moderate to good yields.
Reduction: The compound can be reduced using standard reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various substituted chromanones and chromones, which exhibit significant biological activities .
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting enzymes like pteridine reductase-1, which is crucial for the survival of certain parasites . Additionally, it modulates inflammatory pathways by inhibiting cytokine production and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
- 6-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one
- 2-(3,4-Dihydroxyphenyl)-6-hydroxychroman-4-one
- Chroman-4-one derivatives like flavanones and isoflavones
Uniqueness: 6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Compared to other chroman-4-one derivatives, it shows a broader spectrum of pharmacological activities, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
61429-75-2 |
|---|---|
Molekularformel |
C15H12O4 |
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-7,15-17H,8H2 |
InChI-Schlüssel |
MDGCNPDCAJHUOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)O)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11861392.png)
![3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene](/img/structure/B11861393.png)

![5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11861405.png)


![2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole](/img/structure/B11861436.png)

